1,5-Naphthyridine-2-carbaldehyde
Overview
Description
1,5-Naphthyridine-2-carbaldehyde is a heterocyclic compound featuring a naphthyridine core with an aldehyde functional group at the 2-position. This compound is part of the broader class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine-2-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 2-methyl-1,5-naphthyridine using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the Vilsmeier-Haack reaction, where 1,5-naphthyridine is treated with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the formyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes, utilizing robust and efficient oxidizing agents under controlled conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and specific industrial requirements .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aldehyde group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: 1,5-Naphthyridine-2-carboxylic acid.
Reduction: 1,5-Naphthyridine-2-methanol.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Naphthyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-naphthyridine-2-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Naphthyridine-2-carbaldehyde
- 2,6-Naphthyridine-3-carbaldehyde
- Quinoline-2-carbaldehyde
Uniqueness
1,5-Naphthyridine-2-carbaldehyde is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring, which influences its reactivity and biological activity. Compared to other naphthyridine derivatives, it offers distinct synthetic versatility and potential for diverse applications in medicinal chemistry .
Properties
IUPAC Name |
1,5-naphthyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-3-4-8-9(11-7)2-1-5-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOITAWCYZQLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468971 | |
Record name | 1,5-naphthyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883864-92-4 | |
Record name | 1,5-naphthyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-naphthyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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